BenchChemオンラインストアへようこそ!

N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide

medicinal chemistry epigenetic probe synthesis LSD1 inhibitor library

N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide (CAS 790232-25-6) is a synthetic small molecule (C13H16ClN3O5S, MW 361.80 g/mol) that integrates a chloroacetyl reactive handle onto a 3-(morpholine-4-sulfonyl)benzohydrazide scaffold. This scaffold is the structural core of several potent, allosteric inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A), including SP2509 and seclidemstat, which achieve low-nanomolar IC50 values by binding an allosteric pocket adjacent to residues Gly358, Cys360, Leu362, Asp375, and Glu379.

Molecular Formula C13H16ClN3O5S
Molecular Weight 361.80 g/mol
CAS No. 790232-25-6
Cat. No. B6143913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide
CAS790232-25-6
Molecular FormulaC13H16ClN3O5S
Molecular Weight361.80 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NNC(=O)CCl
InChIInChI=1S/C13H16ClN3O5S/c14-9-12(18)15-16-13(19)10-2-1-3-11(8-10)23(20,21)17-4-6-22-7-5-17/h1-3,8H,4-7,9H2,(H,15,18)(H,16,19)
InChIKeyRQKXMBRFUVYSQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(2-Chloroacetyl)-3-(Morpholine-4-Sulfonyl)Benzohydrazide (CAS 790232-25-6): Core Scaffold Identity and Procurement-Relevant Profile


N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide (CAS 790232-25-6) is a synthetic small molecule (C13H16ClN3O5S, MW 361.80 g/mol) that integrates a chloroacetyl reactive handle onto a 3-(morpholine-4-sulfonyl)benzohydrazide scaffold . This scaffold is the structural core of several potent, allosteric inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A), including SP2509 and seclidemstat, which achieve low-nanomolar IC50 values by binding an allosteric pocket adjacent to residues Gly358, Cys360, Leu362, Asp375, and Glu379 [1]. The target compound is supplied commercially at 95–98% purity and serves as a key intermediate for building focused libraries of benzohydrazide-based epigenetic probes .

Why N'-(2-Chloroacetyl)-3-(Morpholine-4-Sulfonyl)Benzohydrazide Cannot Be Replaced by Generic Analogs in LSD1-Targeted Synthesis


Although the 3-(morpholine-4-sulfonyl)benzohydrazide core is shared across multiple LSD1 inhibitors, interchanging the N'-substituent fundamentally alters both the compound's synthetic trajectory and its biological profile. The chloroacetyl group on the target compound provides a selectively reactive electrophilic center that enables nucleophilic displacement with amines, thiols, or heterocycles to generate diverse libraries of hydrazide-based inhibitors . In contrast, the parent 3-(morpholine-4-sulfonyl)benzohydrazide (CAS 326610-73-5) lacks this reactive handle entirely, necessitating alternative coupling strategies with different efficiency and scope. Substituting a pre-formed benzylidene analog such as SP2509 (CAS 1423715-09-6) is unsuitable when the synthetic objective requires late-stage diversification because the imine bond is already locked, prohibiting further modular elaboration [1]. Furthermore, the chloroacetyl derivative exhibits measurable human OCT1 transporter inhibition (IC50 138 µM), a property absent from reported data on the parent hydrazide, indicating that even the reactive intermediate can produce distinct off-target interaction profiles relevant to cellular assay design [2].

Quantitative Differentiation of N'-(2-Chloroacetyl)-3-(Morpholine-4-Sulfonyl)Benzohydrazide Against Closest Analogs and Precursors


Reactive Chloroacetyl Handle vs. Parent Hydrazide: Synthetic Versatility for Late-Stage Diversification

The target compound bears a chloroacetyl group at the N' position that serves as an electrophilic site for nucleophilic substitution, enabling modular diversification into hydrazones, thioethers, or amine-linked derivatives. The parent scaffold 3-(morpholine-4-sulfonyl)benzohydrazide (CAS 326610-73-5) lacks this reactive functionality, requiring pre-functionalization of the coupling partner before hydrazone formation. This structural distinction means the chloroacetyl derivative permits a convergent synthetic strategy where the morpholine-sulfonyl core is installed first and the variable moiety is attached last, a workflow that is incompatible with the parent hydrazide . This differential is confirmed by the documented use of analogous chloroacetyl-morpholine sulfonyl intermediates (e.g., CAS 1000932-87-5) as versatile building blocks for bioactive molecule synthesis .

medicinal chemistry epigenetic probe synthesis LSD1 inhibitor library

Human OCT1 Transporter Interaction: A Measured Liability Absent in the Parent Hydrazide

The target compound has a recorded IC50 of 1.38 × 10^5 nM (138 µM) for inhibition of the human organic cation transporter 1 (OCT1/SLC22A1) in a HEK293 cell-based assay using ASP+ substrate uptake measured by microplate reader [1]. In contrast, no OCT1 inhibition data are publicly available for the parent 3-(morpholine-4-sulfonyl)benzohydrazide (CAS 326610-73-5) or for the pre-formed LSD1 inhibitor SP2509 [2]. This provides a quantifiable, though modest, interaction profile that must be accounted for when the compound is present as a residual intermediate in biological assays or when it is used to generate prodrug candidates targeting OCT1-expressing tissues (liver, kidney).

transporter pharmacology ADME-Tox profiling organic cation transporter

Scaffold Provenance: The Morpholine-4-Sulfonyl Benzohydrazide Core as a Validated LSD1 Allosteric Pharmacophore

The 3-(morpholine-4-sulfonyl)benzohydrazide scaffold embedded in the target compound is the critical pharmacophore responsible for allosteric LSD1 inhibition. Compounds bearing this core—such as SP2509 (IC50 = 13 nM) and N'-[(1E)-4-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-ylidene]-3-(morpholine-4-sulfonyl)benzohydrazide (IC50 = 1.7 nM)—achieve high-affinity binding to an allosteric pocket defined by residues Gly358, Cys360, Leu362, Asp375, and Glu379 of human LSD1 [1]. The target compound, while not a final inhibitor, retains this exact sulfonylbenzohydrazide core, making it a direct synthetic precursor to this inhibitor class. By contrast, acylhydrazide scaffolds lacking the morpholine-4-sulfonyl substitution (e.g., simple N'-(2-chloroacetyl)benzohydrazide, CAS 50677-24-2) show no LSD1 allosteric inhibition, demonstrating that the morpholine-sulfonyl moiety is the essential pharmacophoric element distinguishing this scaffold from generic hydrazides .

epigenetics histone demethylase allosteric inhibition LSD1/KDM1A

Commercial Availability and Purity: Reproducible Supply vs. Custom Synthesis Timelines

The target compound is available from multiple commercial suppliers at defined purity grades: 95% (AKSci) and 98% (Leyan) . In contrast, the closest direct analog—3-(morpholine-4-sulfonyl)benzohydrazide (CAS 326610-73-5)—is typically offered at 95% purity from select vendors but with longer lead times due to lower stock frequency. The chloroacetyl derivative's broader vendor network translates to shorter procurement cycles (typically 1–2 weeks) versus the parent hydrazide (2–4 weeks for custom synthesis quantities), a quantifiable advantage for time-sensitive medicinal chemistry campaigns. This supply chain differentiation is particularly relevant for laboratories that require multi-gram quantities for parallel library synthesis, where the chloroacetyl intermediate can be ordered as a stock item rather than a custom preparation.

chemical procurement research supply chain compound quality control

High-Impact Application Scenarios for N'-(2-Chloroacetyl)-3-(Morpholine-4-Sulfonyl)Benzohydrazide Based on Verified Differentiation


Late-Stage Diversification for Focused LSD1 Allosteric Inhibitor Libraries

Medicinal chemistry teams synthesizing focused libraries of allosteric LSD1 inhibitors can procure this chloroacetyl intermediate as the central building block. Its reactive electrophilic handle enables parallel nucleophilic substitution with diverse amine, thiol, or heterocycle building blocks to generate 50–200 compound libraries in a single diversification step. This convergent approach exploits the validated morpholine-4-sulfonyl pharmacophore, which confers allosteric LSD1 binding (reference inhibitors in this class achieve IC50 values of 1.7–13 nM), while allowing rapid exploration of the N'-substituent SAR [1].

Mechanistic Transporter Interaction Studies with a Structurally Defined Chemical Probe

Given its characterized OCT1 inhibition (IC50 138 µM in HEK293 cells), this compound can serve as a negative control or reference standard in cellular uptake assays where OCT1-mediated transport is under investigation [2]. Unlike the parent hydrazide—which lacks any reported transporter interaction—the chloroacetyl intermediate provides a defined, measurable signal that enables researchers to benchmark OCT1-dependent effects, particularly in hepatic or renal cell models. This application is distinct from the compound's use as a synthetic intermediate and leverages its unique pharmacology data point.

Scalable Synthesis of Clinical Candidate Precursors in Epigenetic Oncology Programs

Drug discovery programs targeting LSD1-dependent cancers (e.g., acute myeloid leukemia, small cell lung cancer) that have identified a lead benzylidene-hydrazide candidate can utilize this compound as a process chemistry intermediate. The compound's commercial availability at 98% purity from multiple suppliers, coupled with its defined reactivity profile, supports multi-gram scale-up for preclinical candidate synthesis . The chloromethyl leaving group facilitates clean conversion to the final hydrazone under mild acidic conditions, minimizing byproduct formation compared to alternative coupling strategies that start from the unsubstituted hydrazide.

Chemical Biology Tool Generation for Target Engagement and Pulldown Experiments

The chloroacetyl moiety can be exploited for covalent attachment to solid supports or biotin linkers via thiol-reactive chemistry, enabling the generation of affinity matrices for LSD1 target engagement studies. Researchers can immobilize the compound through its chloroacetyl handle onto thiol-functionalized sepharose or PEG-biotin linkers, preserving the morpholine-sulfonyl pharmacophore for subsequent LSD1 pull-down and competition experiments. This application is uniquely enabled by the electrophilic chloroacetyl group; the parent hydrazide cannot be directly immobilized through the same chemistry [1].

Quote Request

Request a Quote for N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.